3-Morpholino-4-nitropyridine 1-oxide
Overview
Description
3-Morpholino-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura coupling , which suggests that the compound may interact with organoboron reagents and palladium (II) complexes .
Mode of Action
It’s known that nitropyridines can participate in suzuki–miyaura coupling , a process where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This suggests that 3-Morpholino-4-nitropyridine 1-oxide might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling , it can be inferred that the compound may affect pathways related to carbon-carbon bond formation.
Result of Action
It’s known that nitropyridines can participate in various chemical reactions, including suzuki–miyaura coupling , suggesting that the compound may contribute to the formation of new carbon-carbon bonds.
Action Environment
It’s known that the success of suzuki–miyaura coupling, a reaction in which nitropyridines can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
3-Morpholino-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-hole interactions via the nitro group and concurrently, the N-oxide group participates in a series of interactions as an electron donor . These interactions are crucial for its function in biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitric oxide synthase (NOS) enzymes can lead to changes in nitric oxide levels, which in turn can affect cell signaling and apoptosis . Additionally, its role in π-hole interactions can influence cellular processes by altering the electrostatic potential and molecular interactions within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s N-oxide group can form coordination bonds with transition metals, influencing enzyme activity and molecular interactions . Furthermore, its ability to participate in π-hole interactions can modulate the activity of various biomolecules, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s interactions with biomolecules can lead to changes in its activity and function over time . Additionally, its stability in various experimental conditions can affect its efficacy and outcomes in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of nitric oxide-donating compounds, such as this compound, can inhibit monocyte function and increase cyclic GMP concentrations in a dose-dependent manner . These findings highlight the importance of dosage in determining the compound’s effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to participate in π-hole interactions and coordination bonds can influence its role in metabolic pathways . Additionally, its interactions with nitric oxide synthase enzymes can affect nitric oxide production and related metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form coordination bonds and participate in π-hole interactions can affect its localization and accumulation within cells . These interactions are crucial for its transport and distribution in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Its targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. The compound’s ability to form coordination bonds and participate in π-hole interactions can influence its subcellular localization and activity . These factors are important for understanding its function and effects at the cellular level.
Properties
IUPAC Name |
4-(4-nitro-1-oxidopyridin-1-ium-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-11-2-1-8(12(14)15)9(7-11)10-3-5-16-6-4-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWWSEDRYKOLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.